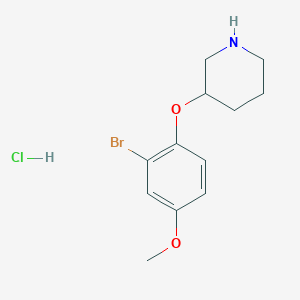

3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride

Descripción

Propiedades

IUPAC Name |

3-(2-bromo-4-methoxyphenoxy)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO2.ClH/c1-15-9-4-5-12(11(13)7-9)16-10-3-2-6-14-8-10;/h4-5,7,10,14H,2-3,6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCEWZDYZBOEJNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC2CCCNC2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220017-01-5 | |

| Record name | Piperidine, 3-(2-bromo-4-methoxyphenoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220017-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride typically involves the reaction of 2-bromo-4-methoxyphenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

Nucleophilic substitution: Products with different functional groups replacing the bromine atom.

Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.

Reduction: Dehalogenated products or alcohols from the methoxy group.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Neuroprotective Properties

- Preliminary studies indicate that 3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride may exhibit neuroprotective effects, particularly against neurodegenerative diseases. Research suggests it can mitigate damage caused by neurotoxins such as MPTP and 6-OHDA, making it a candidate for further investigation in neuropharmacology .

2. Interaction with Neurotransmitter Systems

- The compound has shown significant interactions with neurotransmitter receptors, particularly:

- Dopaminergic Pathways : It acts as a selective agonist for D3 dopamine receptors, which may help reduce side effects associated with broader-spectrum dopaminergic therapies . This selectivity is crucial for minimizing impulse control disorders often seen with other dopaminergic agents.

- Serotonergic Pathways : Its influence on serotonin levels suggests potential applications in treating mood disorders such as depression and anxiety .

Case Studies and Research Findings

Several case studies have highlighted the pharmacological potential of this compound:

- Dopamine Receptor Agonism : A study indicated that the compound selectively activates D3 receptors with an EC50 value around 710 nM, suggesting its utility in treating conditions linked to dopaminergic dysfunction .

- Impact on Mood Disorders : Research has indicated that modulation of serotonin pathways can alleviate symptoms associated with mood disorders, paving the way for therapeutic applications in clinical settings .

Mecanismo De Acción

The mechanism of action of 3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The piperidine moiety can interact with various pathways, modulating their function and leading to the desired therapeutic effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

3-(2-Bromo-4-ethylphenoxy)piperidine Hydrochloride ()

- Structural Difference : Ethyl group replaces the methoxy at the 4-position.

- This substitution may alter metabolic stability, as alkyl groups are prone to oxidative metabolism compared to methoxy groups .

4-(2-Bromo-4-fluorophenoxy)piperidine Hydrochloride ()

- Structural Difference : Fluoro substituent replaces methoxy at the 4-position.

- However, its small size minimizes steric hindrance, possibly improving binding affinity in receptor-based applications .

3-(3-Methoxy-4-(trifluoromethyl)phenyl)piperidine Hydrochloride ()

- Structural Difference : Trifluoromethyl group at the 4-position and methoxy at the 3-position.

- Impact : The electron-withdrawing trifluoromethyl group enhances metabolic stability and may increase selectivity for serotonin transporters (as implied by ’s focus on SSRIs). The altered substituent positions could reorient binding in receptor pockets .

Modifications on the Piperidine Ring

3-Amino-4-(4′-bromo-2′-methoxybenzyloxyimino)piperidine Dihydrochloride ()

- Structural Difference: Amino and oxyimino groups replace the phenoxy-linked piperidine hydrogen.

- Impact: The dihydrochloride salt and polar functional groups improve solubility but may reduce membrane permeability.

3-{2-[4-Bromo-2-(tert-butyl)phenoxy]ethyl}piperidine Hydrochloride ()

- Structural Difference : Ethyl linker and tert-butyl group on the aromatic ring.

- Impact : The ethyl linker increases flexibility, while the bulky tert-butyl group introduces steric hindrance, possibly reducing receptor binding efficiency. However, the tert-butyl group enhances lipophilicity, favoring CNS penetration .

Pharmacological and Physicochemical Properties

| Compound Name | Substituents (Position) | Molecular Weight | Key Properties | Pharmacological Notes |

|---|---|---|---|---|

| 3-(2-Bromo-4-methoxyphenoxy)piperidine HCl | Br (2), OMe (4) | ~318.6 (calc.) | Moderate solubility, high lipophilicity | Potential SSRI activity (inferred) |

| 3-(2-Bromo-4-ethylphenoxy)piperidine HCl | Br (2), Et (4) | ~316.6 (calc.) | Higher logP, lower solubility | Improved membrane permeability |

| 4-(2-Bromo-4-fluorophenoxy)piperidine HCl | Br (2), F (4) | 303.6 | Enhanced metabolic stability | Electrophilic aromatic interactions |

| 3-(3-Methoxy-4-(CF₃)phenyl)piperidine HCl | OMe (3), CF₃ (4) | ~315.7 | High metabolic stability | SSRI selectivity |

Actividad Biológica

3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and effects on various biological systems, supported by data tables and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is C₁₅H₁₈BrClNO₂. It features a piperidine ring substituted with a 2-bromo-4-methoxyphenoxy moiety, which is critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, particularly receptor tyrosine kinases such as fibroblast growth factor receptors (FGFRs). The inhibition of FGFRs can lead to reduced cell proliferation and increased apoptosis in cancer cells. The compound binds to the ATP-binding site of FGFRs, preventing autophosphorylation and subsequent activation of downstream signaling pathways like RAS-MEK-ERK and PI3K-Akt .

Antitumor Activity

Research has demonstrated that this compound exhibits significant antitumor effects. In vitro studies indicate that it can inhibit the growth of various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical) | 5.6 |

| HCT116 (Colorectal) | 4.9 |

| MDA-MB-231 (Breast) | 7.2 |

These values suggest a promising selectivity towards cancer cells while minimizing toxicity to normal cells .

Antiviral Activity

In addition to its antitumor properties, preliminary studies have indicated potential antiviral activity against enteroviruses. The compound's structural features may enhance its ability to interact with viral proteins, although specific IC50 values for antiviral activity require further investigation .

Case Studies

- Case Study on Cancer Cell Lines : A study evaluated the effects of the compound on several cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the downregulation of genes associated with cell cycle progression and upregulation of pro-apoptotic genes .

- In Vivo Studies : Animal models treated with varying doses of the compound showed a marked reduction in tumor size without significant adverse effects, indicating its potential as a therapeutic agent in oncology .

The compound's stability under physiological conditions has been confirmed, which is crucial for its therapeutic application. Its metabolic pathway primarily involves cytochrome P450 enzymes, leading to the formation of metabolites that may retain biological activity .

Q & A

Basic: What are the standard synthetic routes for 3-(2-bromo-4-methoxyphenoxy)piperidine hydrochloride?

Methodological Answer:

The synthesis of piperidine derivatives typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 4-[(4-methoxyphenyl)sulfonyl]piperidine hydrochloride are synthesized via reactions between piperidine derivatives and electrophilic aromatic substrates (e.g., bromophenols or sulfonyl chlorides) under basic conditions (e.g., triethylamine) . Purification often employs recrystallization or chromatography. For brominated analogs like the target compound, a plausible route involves reacting 2-bromo-4-methoxyphenol with a piperidine precursor (e.g., 3-hydroxypiperidine) in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate ether bond formation. Subsequent HCl treatment yields the hydrochloride salt .

Basic: Which analytical techniques are recommended for characterizing this compound and validating purity?

Methodological Answer:

Standard characterization includes:

Purity validation requires ≥95% by HPLC, with residual solvents analyzed via GC-MS .

Basic: What safety protocols are critical during handling and storage?

Methodological Answer:

- Handling : Use fume hoods to avoid inhalation of aerosols. Wear nitrile gloves, lab coats, and ANSI-approved goggles. Avoid skin contact due to potential irritancy .

- Storage : Store in airtight containers at 2–8°C in a dark, dry environment to prevent hydrolysis of the bromophenoxy group .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as halogenated waste .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling reactions to enhance bromophenoxy-piperidine bond formation efficiency .

- Solvent Optimization : Compare DMF vs. THF for solubility and reaction kinetics. DMF may improve nucleophilicity but requires post-reaction purification to remove residuals .

- Temperature Control : Gradual heating (60–80°C) minimizes side reactions like dehalogenation .

Advanced: How to resolve contradictions in reported toxicity data for piperidine derivatives?

Methodological Answer:

- In Silico Modeling : Use tools like OECD QSAR Toolbox to predict acute toxicity (LD₅₀) and cross-validate with in vitro assays (e.g., Ames test for mutagenicity) .

- Dose-Response Studies : Conduct zebrafish embryo toxicity assays to clarify discrepancies between acute (e.g., LC₅₀) and chronic exposure effects .

Advanced: What strategies assess the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Thermogravimetric Analysis (TGA) : Determine decomposition onset temperature to inform storage guidelines .

Advanced: What pharmacological mechanisms are hypothesized for brominated piperidine derivatives?

Methodological Answer:

- Receptor Binding Assays : Screen for serotonin/norepinephrine reuptake inhibition (similar to paroxetine analogs) using radiolabeled ligands in HEK-293 cells expressing human transporters .

- Kinase Inhibition Profiling : Use kinase-enriched lysates to identify off-target effects (e.g., JAK2 inhibition) via ATP-competitive assays .

Advanced: How to design mechanistic studies for metabolic pathways?

Methodological Answer:

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-methoxy group) to track hepatic metabolism via LC-MS metabolomics .

- CYP450 Inhibition : Incubate with human liver microsomes and NADPH; quantify metabolites (e.g., O-demethylated products) to identify dominant CYP isoforms .

Advanced: What regulatory compliance steps are required for preclinical studies?

Methodological Answer:

- GHS Classification : Classify as Acute Toxicity Category 4 (H302) and Skin Irritant Category 2 based on analog data (e.g., 4-[(2-nitrophenoxy)methyl]piperidine hydrochloride) .

- EPA Compliance : Submit ecological toxicity data (e.g., Daphnia magna LC₅₀) under TSCA Section 5 for new chemical notifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.